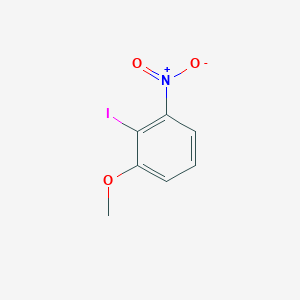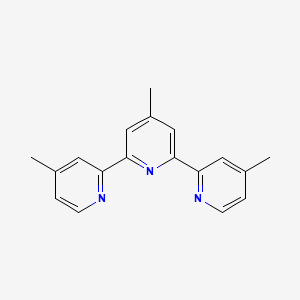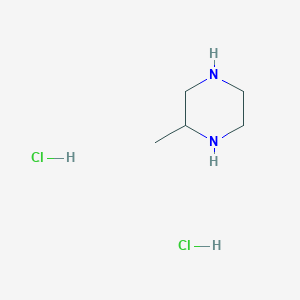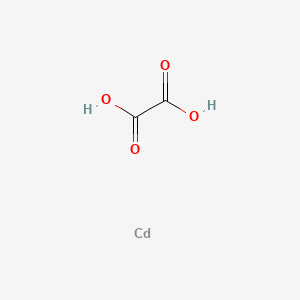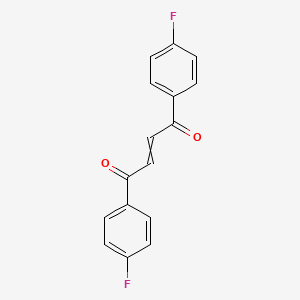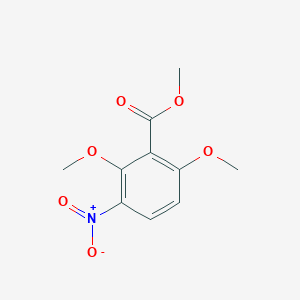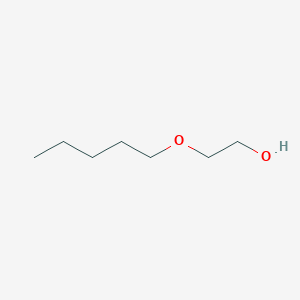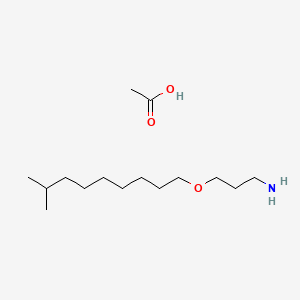
3-(Isodecyloxy)propylammonium acetate
Übersicht
Beschreibung
3-(Isodecyloxy)propylammonium acetate is a chemical compound with the molecular formula C15H33NO3 . It is an ammonium salt with a long hydrophobic tail and a positively charged head group . It is used in various applications including as a coalescing aid and plasticizer for latex paint, and as an emulsifier, gellant, and wetting agent for clays, fillers, fibers in coatings and sealants .
Molecular Structure Analysis
The molecular structure of 3-(Isodecyloxy)propylammonium acetate consists of 15 carbon atoms, 33 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The average mass is 275.427 Da and the monoisotopic mass is 275.246033 Da .Physical And Chemical Properties Analysis
The boiling point of 3-(Isodecyloxy)propylammonium acetate is 298.2℃ at 101.325-103.991kPa . Its density is 0.91g/cm3 at 20℃ . The vapor pressure is 0.172Pa at 25℃ . The LogP value, which represents the compound’s lipophilicity, is 3.92 .Wissenschaftliche Forschungsanwendungen
Thermophysical Properties of Ionic Liquids
- Research on protic ionic liquids, including those with propylammonium as cations and acetate as anions, has been conducted to understand their thermophysical properties. These studies have measured properties such as density, viscosity, and sound velocity at various temperatures, providing insights into the molecular interactions and potential applications of these substances (Chhotaray & Gardas, 2014).
Biochemical Responses in Biological Systems
- Investigations into the response of biological systems to various organic substrates, including acetates, have highlighted the role of these compounds in biological phosphorus removal and other biochemical processes (Hood & Randall, 2001).
Electrocatalysis and Fuel Cells
- Studies on Pt3Cox/C electrocatalysts for proton exchange membrane fuel cells have utilized stabilizers like sodium acetate. This research is significant in the development of more efficient fuel cells, highlighting the utility of acetate compounds in electrocatalytic applications (Kim et al., 2011).
Corrosion Inhibition
- Research on amine corrosion inhibitors, including propylamine and derivatives, in petroleum/water corrosive mixtures containing acetic acid, has provided insights into corrosion inhibition mechanisms. This is crucial for enhancing the durability and safety of industrial equipment (Hassanzadeh, 2007).
Thermodynamic Properties of Aqueous Solutions
- The study of aqueous solutions of ammonium-based protic ionic liquids, including propylammonium acetate, has revealed important data on their thermodynamic properties. Such research is crucial for the application of these liquids in various chemical processes (Hou et al., 2013).
Biosynthesis of Chemicals
- Cyanobacteria have been engineered to produce chemicals like 3-hydroxypropionic acid, utilizing acetate pathways. This research opens up sustainable methods for producing important platform chemicals from CO2 (Wang et al., 2016).
Material Science Applications
- The synthesis and film preparation of layered titanates, involving the intercalation of dyes into propylammonium-exchanged materials, is a notable application in material science. Such research is pivotal in the development of advanced materials for various technological applications (Miyamoto et al., 2004).
CO2 Solubility in Ionic Liquids
- Studies on CO2 solubility in protic ionic liquids, including N-methyl-2-hydroxyethylammonium acetate, are essential for understanding the potential use of ionic liquids in CO2 capture and natural gas sweetening (Mattedi et al., 2011).
Safety And Hazards
3-(Isodecyloxy)propylammonium acetate is classified as harmful if swallowed and causes severe skin burns and eye damage . It is also very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and avoiding release to the environment .
Eigenschaften
IUPAC Name |
acetic acid;3-(8-methylnonoxy)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H29NO.C2H4O2/c1-13(2)9-6-4-3-5-7-11-15-12-8-10-14;1-2(3)4/h13H,3-12,14H2,1-2H3;1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOKTVFODBQQGIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCOCCCN.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H33NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 1-Propanamine, 3-(isodecyloxy)-, acetate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
3-(Isodecyloxy)propylammonium acetate | |
CAS RN |
28701-67-9 | |
| Record name | 3-(Isodecyloxy)propylammonium acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028701679 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanamine, 3-(isodecyloxy)-, acetate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-(isodecyloxy)propylammonium acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.682 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(ISODECYLOXY)PROPYLAMMONIUM ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OGC5JC4WK0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



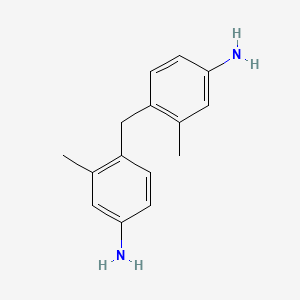
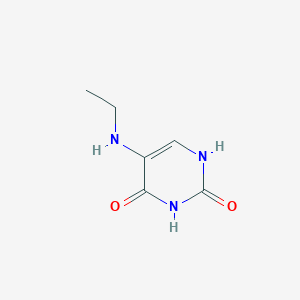
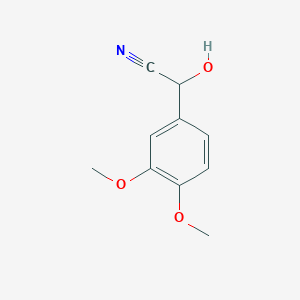
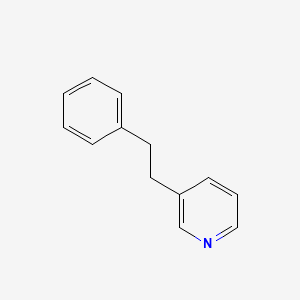
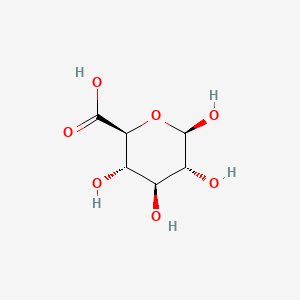
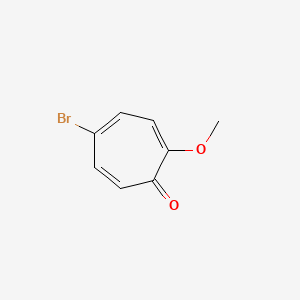
![3-(Oxazolo[4,5-b]pyridin-2-yl)aniline](/img/structure/B1594459.png)
